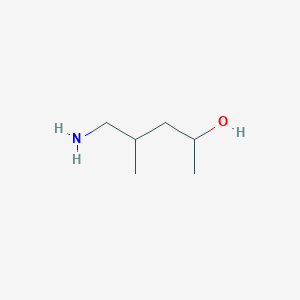

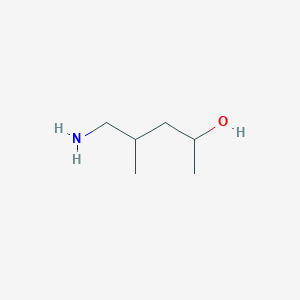

5-Amino-4-methylpentan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-5(4-7)3-6(2)8/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJILSAQCDSDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333608-52-8 | |

| Record name | 5-amino-4-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 5-Amino-4-methylpentan-2-ol

Introduction

5-Amino-4-methylpentan-2-ol is a bifunctional organic molecule belonging to the class of amino alcohols.[] These compounds, characterized by the presence of both an amine and a hydroxyl group, are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[2] Their ability to participate in hydrogen bonding and act as both nucleophiles and bases makes them versatile building blocks for complex molecular architectures.[][2] The specific arrangement of functional groups in this compound—a primary amine at the C5 position and a secondary alcohol at the C2 position—imparts a distinct polarity and reactivity profile that influences its interactions in biological and chemical systems.

This guide provides a detailed examination of the core physicochemical properties of this compound. Designed for researchers and drug development professionals, it moves beyond a simple recitation of data to explain the causality behind experimental choices for determining these properties. We will explore the theoretical underpinnings of lipophilicity, acidity, and solubility, and present robust, self-validating experimental protocols for their determination.

Molecular and Physicochemical Profile

A comprehensive understanding of a molecule's behavior begins with its fundamental identifiers and structural properties. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted through computational methods and inferred from the behavior of structurally similar amino alcohols. The following table summarizes its key identifiers and computed physicochemical parameters.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 1333608-52-8 | [3] |

| Molecular Formula | C₆H₁₅NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| Canonical SMILES | CC(CC(C)O)CN | [3] |

| Calculated LogP (XLogP3-AA) | 0.2 | [3] |

| Hydrogen Bond Donor Count | 2 (from -OH and -NH₂) | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 (from N and O) | PubChem[3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

| Rotatable Bond Count | 4 | PubChem[3] |

Core Physicochemical Parameters: In-Depth Analysis and Experimental Determination

The interplay of a molecule's lipophilicity, ionization state (pKa), and aqueous solubility governs its pharmacokinetic and pharmacodynamic profile. This section details the significance of these parameters and provides robust methodologies for their experimental determination.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity is a critical determinant of a drug candidate's ability to cross biological membranes, its binding affinity to proteins, and its overall metabolic fate. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium. The logarithmic form, LogP, is more commonly used.

For this compound, the presence of a five-carbon aliphatic chain contributes to its lipophilic character, while the polar amine and hydroxyl groups enhance its hydrophilicity. The computationally derived XLogP3-AA value of 0.2 suggests that the compound has a relatively balanced affinity for both aqueous and lipid environments, though with a slight preference for the aqueous phase.[3] However, experimental determination is essential for accuracy, as computational models can be less precise for multifunctional compounds.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol describes the universally accepted "shake-flask" method, a self-validating system for determining LogP.

Principle: A known mass of the analyte is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for LogD determination). The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the analyte in each phase is quantified.

Methodology Workflow:

Caption: Workflow for experimental LogP determination via the shake-flask method.

Step-by-Step Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase (e.g., phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration that can be accurately measured by the chosen analytical method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine 10 mL of the pre-saturated n-octanol with 10 mL of the analyte-containing pre-saturated aqueous phase.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vessel at low speed (e.g., 2000 rpm for 10 minutes) to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of this compound in both the aqueous ([Aqueous]) and n-octanol ([Octanol]) layers using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient using the formula: P = [Octanol] / [Aqueous]. The LogP is then log10(P).

Trustworthiness: This protocol is self-validating by ensuring pre-saturation of solvents, allowing sufficient time for equilibrium, and using a precise analytical method for quantification. Running the experiment in triplicate and including a known standard provides confidence in the results.

Acidity and Basicity: The Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the strength of an acid or base and dictates the ionization state of a molecule at a given pH. For this compound, two pKa values are relevant: one for the protonated primary amine (R-NH₃⁺) and one for the hydroxyl group (-OH). The amine group's pKa will be in the typical range for primary amines (around 9-10), governing its protonation state in physiological conditions. The alcohol's pKa will be much higher (typically >15), meaning it will remain protonated under all but the most basic conditions.[4] Understanding the amine pKa is crucial, as the charge state of the molecule dramatically affects its solubility, receptor binding, and membrane permeability.

Experimental Protocol: Potentiometric Titration for pKa Determination

Principle: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Methodology Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure:

-

Setup: Calibrate a pH meter using at least two standard buffers. Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M).

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.

-

Initial pH: Record the initial pH of the solution.

-

Titrant Addition: Using a calibrated burette, add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Take smaller volume steps near the expected equivalence point where the pH changes most rapidly.

-

Endpoint: Continue the titration well past the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. Determine the equivalence point, which is the steepest point of the curve (the inflection point). The volume at this point is V_eq.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[5][6]

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter, the accurate standardization of the titrant, and maintaining a constant temperature. Performing a blank titration (titrating the solvent alone) can correct for any background effects.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental property that dictates the maximum concentration of a compound that can be achieved in solution, directly impacting oral bioavailability and the feasibility of parenteral formulations. The solubility of this compound is influenced by a balance between its non-polar hydrocarbon backbone and its polar functional groups, which can hydrogen-bond with water.[7][8] As an ionizable compound, its solubility will be highly pH-dependent. It is expected to be more soluble at acidic pH where the amine group is protonated (R-NH₃⁺), forming a more polar salt.

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

Principle: This is the gold-standard method for determining thermodynamic solubility. An excess amount of the solid compound is added to a specific aqueous buffer, and the mixture is agitated until the solution is saturated and in equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered supernatant is then measured.

Methodology Workflow:

Caption: Workflow for thermodynamic aqueous solubility determination.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependency). A visual confirmation of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C) for 24 to 48 hours. This extended time ensures that a true thermodynamic equilibrium is reached between the solid and dissolved states.

-

Sampling: After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Filtration: Withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV) against a standard curve.

-

Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Trustworthiness: The key to this method's reliability is using a sufficient excess of solid and allowing adequate time to reach equilibrium. Analyzing the solid remaining at the end of the experiment by techniques like DSC or XRPD can confirm that the compound has not changed its solid form (e.g., converted to a hydrate or different polymorph), thus validating the result.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound is a combustible liquid and causes severe skin burns and eye damage.[3]

-

Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[3]

Conclusion

This compound is a versatile amino alcohol with a physicochemical profile governed by the interplay of its aliphatic backbone and its polar amine and hydroxyl functional groups. While experimental data is sparse, its properties can be reliably characterized using the robust, self-validating protocols detailed in this guide. An accurate determination of its LogP, pKa, and aqueous solubility is fundamental for any researcher aiming to utilize this compound in drug discovery, synthesis, or materials science, providing the critical insights needed to predict its behavior in both chemical and biological systems.

References

-

Isse, A. A., & Gennaro, A. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling, 54(11), 3211–3228. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AUS-e-TUTE. (n.d.). Classification, Physical and Chemical Properties of Alkanols Chemistry Tutorial. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Vaskova, J., et al. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(34), 7431-7436. [Link]

-

Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

-

Soderberg, T. (2019, June 5). 4.4 Solubility. Chemistry LibreTexts. [Link]

-

ResearchGate. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP of Amino acids. Retrieved from [Link]

-

Eroglu Lab. (2020, November 23). 04 - Amino Acid Titration Curve [Video]. YouTube. [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]

-

Chem 121/122 Course Notes. (n.d.). 2.5 Solubility of Alkanes. Retrieved from [Link]

-

Massé, J., & Langlois, N. (2009). Synthesis of 5-Amino- and 4-Hydroxy-2-phenylsulfonylmethylpiperidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Retrieved from [Link]

-

Chbib, C., et al. (2025, February 20). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. MDPI. [Link]

-

Kumar, G. P., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Bioinorganic Chemistry and Applications. [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. This compound | C6H15NO | CID 53621937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. Classification and Properties of Alkanols Chemistry Tutorial [ausetute.com.au]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

An In-depth Technical Guide to 5-Amino-4-methylpentan-2-ol

CAS Number: 1333608-52-8 Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The proposed synthetic protocols are based on established chemical principles and analogous reactions, as direct literature for the synthesis of this specific compound is not publicly available. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral amino alcohols are a privileged class of organic compounds, forming the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs). Their inherent bifunctionality, possessing both an amine and a hydroxyl group, combined with their stereochemistry, makes them exceptionally versatile building blocks in medicinal chemistry and asymmetric synthesis. The 1,3- or gamma (γ) relationship between the amino and hydroxyl groups, as seen in 5-Amino-4-methylpentan-2-ol, is a key structural motif in a variety of biologically active molecules, including HIV protease inhibitors like Ritonavir and Lopinavir. The precise spatial arrangement of these functional groups is often critical for selective interaction with biological targets such as enzymes and receptors, underscoring the importance of stereoselective synthesis methods. This guide provides a comprehensive overview of this compound, including its properties, a proposed synthetic pathway, characterization techniques, and potential applications as a valuable synthon in drug discovery and development.

Physicochemical and Structural Properties

This compound is a chiral primary amino alcohol. The presence of two stereocenters at C2 and C4 implies the existence of four possible stereoisomers.

| Property | Value | Source |

| CAS Number | 1333608-52-8 | ECHA |

| Molecular Formula | C₆H₁₅NO | PubChem[1] |

| Molecular Weight | 117.19 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem |

| SMILES | CC(O)CC(C)CN | BLD Pharm[3] |

| Appearance | Likely a liquid at room temperature | Inferred |

| XLogP3-AA (Predicted) | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Proposed Synthetic Pathway

Sources

A Technical Guide to the Structural Elucidation of 5-Amino-4-methylpentan-2-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the complete structural elucidation of the aliphatic amino alcohol, 5-Amino-4-methylpentan-2-ol. Moving beyond a simple recitation of analytical techniques, this document details a logical, self-validating workflow designed for unambiguous molecular characterization. We will explore the causality behind the selection and sequence of modern analytical techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section provides not only the theoretical underpinnings but also field-proven protocols and data interpretation strategies, designed to empower researchers in their own structural determination challenges.

Introduction: The Analytical Challenge

Our approach is predicated on a multi-step analytical sequence designed to efficiently move from basic molecular formula confirmation to a detailed, three-dimensional understanding of the molecule.

Elucidation Workflow Overview

The logical flow of analysis is critical. We begin with techniques that provide broad, foundational information (MS and IR) before progressing to the high-resolution, detailed connectivity data provided by NMR.

Caption: Predicted ¹H-¹H COSY correlations.

Interpretation of Key COSY Correlations:

-

H1 ↔ H2: Confirms the methyl group at C1 is adjacent to the alcohol-bearing methine.

-

H2 ↔ H3: Connects the C2 methine to the C3 methylene group.

-

H3 ↔ H4: Links the C3 methylene to the C4 methine.

-

H4 ↔ H5: Connects the C4 methine to the amine-bearing methylene.

-

H4 ↔ H6: Confirms the methyl group at C6 is attached to the C4 methine.

B. Heteronuclear Single Quantum Coherence (HSQC) HSQC is a powerful experiment that correlates each proton signal with the signal of the carbon atom it is directly bonded to. [1][2]This allows for the unambiguous assignment of each carbon atom that has attached protons.

Predicted HSQC Correlations:

-

H1 (~0.91 ppm) will show a cross-peak to C1 (~23.5 ppm).

-

H2 (~3.79 ppm) will show a cross-peak to C2 (~67.8 ppm).

-

H3 (~1.35/1.55 ppm) will show a cross-peak to C3 (~40.1 ppm).

-

H4 (~1.75 ppm) will show a cross-peak to C4 (~33.2 ppm).

-

H5 (~2.55/2.75 ppm) will show a cross-peak to C5 (~48.5 ppm).

-

H6 (~1.20 ppm) will show a cross-peak to C6 (~17.0 ppm).

C. Heteronuclear Multiple Bond Correlation (HMBC) HMBC is the final piece of the puzzle, revealing correlations between protons and carbons that are 2 or 3 bonds apart. [3]This is crucial for linking fragments together, especially across quaternary carbons (which are not present in this molecule but are often a key challenge).

Caption: Key long-range HMBC correlations.

Interpretation of Key HMBC Correlations:

-

H1 → C2, C3: The protons of the C1 methyl group show correlations to the adjacent C2 carbon (2-bond) and the C3 carbon (3-bond), confirming the start of the chain.

-

H6 → C3, C4, C5: The protons of the C6 methyl group will correlate to its attached carbon's neighbors, C3 and C5 (3-bond), as well as its attached carbon, C4 (2-bond). This definitively places the C6 methyl group on C4.

-

H5 → C3, C4: The protons on the amine-bearing carbon (C5) will correlate back to C4 (2-bond) and C3 (3-bond), locking the final piece of the carbon skeleton in place.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC: Run a standard gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

-

HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

Stereochemical Considerations

This compound possesses two chiral centers (C2 and C4), meaning it can exist as a mixture of diastereomers and enantiomers.

-

Chiral Chromatography: The most direct way to assess enantiomeric and diastereomeric purity is through High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). [4]Polysaccharide-based CSPs are often effective for separating amino alcohols. [4]* Chiral Derivatization: Alternatively, the compound can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers, which can then be separated on a standard achiral HPLC or NMR analysis can be used to determine enantiomeric excess. [4] Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based column (e.g., Chiralpak® IA or similar).

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10) with a small amount of an amine additive like diethylamine (DEA, ~0.1%) to improve peak shape.

-

Detection: UV detection may be poor due to the lack of a chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended.

-

Analysis: Injection of the sample should result in one to four peaks, depending on the number of stereoisomers present. Comparison with authentic standards is required for absolute configuration assignment.

Conclusion: A Validated Structure

By systematically applying the workflow described herein, a researcher can move with confidence from an unknown sample to a fully elucidated structure. The initial MS and IR data provide a rapid assessment of molecular formula and functional groups. This is followed by a comprehensive NMR analysis, where 1D spectra provide the fundamental building blocks and 2D spectra (COSY, HSQC, and HMBC) act as the "molecular mortar," connecting these blocks into an unambiguous constitutional isomer. Finally, chiral separation techniques address the stereochemical nature of the molecule. Each step provides a layer of validation for the previous one, culminating in a final structure that is supported by a robust and complete analytical dataset.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53621937, this compound. Retrieved from [Link]

-

Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 245-254. Available at: [Link]

-

Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Available at: [Link]

-

Lee, K., & Kim, J. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Journal of Chromatographic Science, 38(9), 387-391. Available at: [Link]

-

Stalikas, C. D., & Konidari, C. N. (2001). Extraction and derivatization of polar herbicides for GC-MS analyses. Journal of Biochemical and Biophysical Methods, 49(1-3), 271-297. Available at: [Link]

-

Griffiths, W. J. (2004). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 213-224. Available at: [Link]

-

NMRDB.org (2024). NMR Predict. Retrieved from [Link]

-

OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. chem.ucalgary.ca. Available at: [Link]

-

Regis Technologies. GC Derivatization. regis.com. Available at: [Link]

-

Hubschmann, H. J. (2001). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Journal of Separation Science, 24(9), 719-726. Available at: [Link]

-

Kell, D. B. (2004). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. R Discovery. Available at: [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Duke University. The Duke NMR Center Coupling constants. Duke University. Available at: [Link]

-

Reich, H. J. (2017). Organic Chemistry Data: 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

-

Chemistry LibreTexts (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

-

Wikipedia. J-coupling. Wikipedia. Available at: [Link]

-

Scribd. Coupling Constants For 1h and 13c NMR. Scribd. Available at: [Link]

-

University of Wisconsin. 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

-

University of Wisconsin. J-Coupling (Scalar). Chemistry LibreTexts. Available at: [Link]

-

ACD/Labs (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

-

Fiveable. J-Coupling Constant Definition. Fiveable. Available at: [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Available at: [Link]

-

University of Regensburg. Chemical shifts. University of Regensburg. Available at: [Link]

-

Fiveable. 1H NMR Chemical Shifts. Fiveable. Available at: [Link]

-

Chemistry LibreTexts (2024). 19: HMBC. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (2022). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available at: [Link]

-

ResearchGate (2018). Selected 1 H-1 H COSY and HMBC correlations of 1. ResearchGate. Available at: [Link]

-

Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. Available at: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry. Available at: [Link]

-

University of Puget Sound. NMR shifts 1H -general.cdx. University of Puget Sound. Available at: [Link]

-

ResearchGate (2021). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]

-

ResearchGate (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. ResearchGate. Available at: [Link]

-

MDPI (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Amino-4-methylpentan-2-ol

Introduction

5-Amino-4-methylpentan-2-ol (C₆H₁₅NO, Molar Mass: 117.19 g/mol ) is a primary amino alcohol featuring two chiral centers, leading to the possibility of four stereoisomers. Its structure combines the functionalities of a primary amine and a secondary alcohol, which dictates its chemical reactivity and spectroscopic behavior. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its properties in various applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and stereochemistry of the molecule.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of two chiral centers, which can render chemically similar protons diastereotopic and thus magnetically non-equivalent. The predicted chemical shifts are based on the analysis of its isomers, such as 4-Amino-4-methylpentan-2-ol and Leucinol.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -OH | Broad singlet | 1H | The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration. | |

| -NH₂ | Broad singlet | 2H | The amine protons also tend to be broad and their position can vary. Exchange with D₂O would cause this signal to disappear.[1] | |

| H2 | ~3.8 - 4.0 | Multiplet | 1H | This proton is attached to the carbon bearing the hydroxyl group, leading to a downfield shift. It will be split by the adjacent methyl and methylene protons. |

| H5a, H5b | ~2.6 - 2.8 | Multiplet | 2H | These diastereotopic protons are adjacent to the electron-withdrawing amino group, causing a downfield shift. They will exhibit complex splitting due to coupling with H4. |

| H4 | ~1.6 - 1.8 | Multiplet | 1H | This methine proton is coupled to the adjacent methyl and methylene protons. |

| H3a, H3b | ~1.2 - 1.5 | Multiplet | 2H | These diastereotopic methylene protons are part of the alkyl backbone. |

| C1-H₃ | ~1.1 - 1.2 | Doublet | 3H | This methyl group is coupled to the H2 proton. |

| C4-CH₃ | ~0.9 - 1.0 | Doublet | 3H | This methyl group is coupled to the H4 proton. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (-OH and -NH₂).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Deuterium Exchange: To confirm the identity of the -OH and -NH₂ protons, a D₂O exchange experiment can be performed. A drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the hydroxyl and amine protons will disappear or significantly decrease in intensity.[1]

Diagram: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~65 - 70 | The carbon atom bonded to the electronegative oxygen atom of the hydroxyl group is significantly deshielded. |

| C5 | ~45 - 50 | The carbon atom attached to the nitrogen of the amino group is also deshielded. |

| C4 | ~35 - 40 | This methine carbon is part of the alkyl chain. |

| C3 | ~30 - 35 | This methylene carbon is part of the alkyl chain. |

| C1 | ~20 - 25 | This methyl carbon is adjacent to the hydroxyl-bearing carbon. |

| C4-CH₃ | ~15 - 20 | This methyl group is part of the isobutyl fragment. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons, although none are present in this molecule.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. This compound has two key functional groups: a primary amine (-NH₂) and a secondary alcohol (-OH).

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |

| O-H (Alcohol) | 3200 - 3600 | Broad, strong | Stretching |

| N-H (Amine) | 3300 - 3500 | Medium, two sharp peaks | Asymmetric and symmetric stretching[1][2] |

| C-H (Alkyl) | 2850 - 3000 | Strong, sharp | Stretching |

| N-H (Amine) | 1590 - 1650 | Medium | Bending (scissoring)[3] |

| C-O (Alcohol) | 1000 - 1260 | Strong | Stretching |

| C-N (Amine) | 1020 - 1250 | Medium | Stretching[3] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Not applicable for this liquid sample.

-

Solution: The sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

-

Acquisition: A background spectrum of the empty sample holder (or solvent) is first recorded, followed by the spectrum of the sample. The background is then automatically subtracted.

Diagram: Key IR Absorptions

Caption: Characteristic IR absorption regions for this compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

A. Predicted Mass Spectrum

For this compound, the molecular ion peak (M⁺) is expected at an m/z of 117. Due to the presence of a nitrogen atom, this molecular ion will have an odd mass, consistent with the Nitrogen Rule.[1]

Predicted Fragmentation Pattern:

The primary fragmentation pathways for amino alcohols are α-cleavage and dehydration.

-

α-Cleavage: This involves the cleavage of a bond adjacent to the heteroatom (oxygen or nitrogen).

-

Cleavage adjacent to the alcohol: Loss of a propyl group would lead to a fragment at m/z 74. Loss of a methyl group would result in a fragment at m/z 102.

-

Cleavage adjacent to the amine: Loss of an isobutyl group would result in a fragment at m/z 30, which is often a characteristic peak for primary amines.

-

-

Dehydration: Loss of a water molecule (18 Da) from the molecular ion would produce a fragment at m/z 99.

Predicted Major Fragments in the Mass Spectrum:

| m/z | Identity | Fragmentation Pathway |

| 117 | [M]⁺ | Molecular Ion |

| 102 | [M - CH₃]⁺ | α-cleavage at C2 |

| 99 | [M - H₂O]⁺ | Dehydration |

| 74 | [M - C₃H₇]⁺ | α-cleavage at C2 |

| 30 | [CH₂NH₂]⁺ | α-cleavage at C5 |

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules and would be suitable here. Electrospray Ionization (ESI) could also be used, which would likely show a prominent protonated molecule at m/z 118 [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would provide adequate mass resolution.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

Diagram: Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound.

IV. Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of NMR, the functional group information from IR, and the structural fragmentation data from MS, researchers can confidently confirm the structure of this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This multi-technique approach is fundamental in modern chemical research and drug development, enabling the unambiguous characterization of novel chemical entities.

V. References

-

Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

PubChem. 2-Amino-4-methylpentan-1-ol. National Center for Biotechnology Information. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

NIST. (R)-(-)-Leucinol. In NIST Chemistry WebBook. [Link]

Sources

The Architectural Backbone of Bioactivity: A Technical Guide to Novel Amino Alcohols in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual frontier. Within the vast landscape of organic chemistry, the amino alcohol scaffold has consistently emerged as a privileged structure, forming the architectural backbone of numerous natural products and clinically significant pharmaceuticals. Their inherent bifunctionality, combining both an amine and a hydroxyl group, imparts unique physicochemical properties and a remarkable capacity for stereospecific interactions with biological targets.[1][2] This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of novel amino alcohols, delving into their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Significance of Chirality and Synthesis in Biological Activity

The biological activity of amino alcohols is intrinsically linked to their stereochemistry. The specific three-dimensional arrangement of the amino and hydroxyl groups dictates the molecule's ability to bind to chiral biological targets like enzymes and receptors, often with one enantiomer exhibiting potent therapeutic effects while the other is inactive or even detrimental. Consequently, the asymmetric synthesis of enantiomerically pure amino alcohols is a cornerstone of their development as drug candidates.

Several core strategies are employed for the asymmetric synthesis of these vital compounds:

-

Synthesis from the Chiral Pool: This traditional and direct method leverages readily available and optically pure starting materials, such as natural α-amino acids, which are chemically reduced to yield the corresponding chiral amino alcohol.

-

Asymmetric Reduction of α-Amino Ketones: This method involves the stereoselective reduction of a ketone to an alcohol, guided by a chiral catalyst or auxiliary.

-

Asymmetric Aminohydroxylation of Olefins: This powerful technique introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step.[3]

A more recent and efficient approach involves the copper-catalyzed hydroamination of unprotected allylic alcohols, which allows for the synthesis of a range of chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity.[4] This one-step method utilizes commercially available starting materials, making it a highly attractive strategy for medicinal chemists.[4]

Diverse Biological Activities of Novel Amino Alcohols

The structural versatility of the amino alcohol scaffold has led to the discovery of a wide spectrum of biological activities, positioning them as promising leads for a variety of therapeutic areas.

Anticancer Activity

Novel amino alcohol derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[5]

-

Topoisomerase I Inhibition: Certain carbazole amino alcohols have been shown to exhibit potent antiproliferative activity by inhibiting topoisomerase I.[6] These compounds are believed to act as poisons, stabilizing the topoisomerase I-DNA cleavage complex and leading to single-strand DNA damage, ultimately inducing apoptosis.[6] Molecular docking studies have further supported this mechanism of action.[6]

-

Induction of Apoptosis and Cell Cycle Arrest: Some of the most potent carbazole amino alcohols have been observed to induce G2-phase cell-cycle arrest and apoptosis in human tumor cell lines like HeLa cells.[6] Similarly, eugenol-derived β-amino alcohols have been shown to trigger apoptosis in gastric and lung adenocarcinoma cells, with some derivatives exhibiting greater cytotoxicity than the parent compound.[7][8]

-

Cytotoxic Effects: Novel β-amino alcohols possessing an N-anthranyl group have exhibited cytotoxic activity against various human cancer cell lines in vitro.[5] Structure-activity relationship studies have indicated that the nature of substituents on the molecule plays a crucial role in its anticancer potency.[5] Furthermore, metal complexes involving chiral amino alcohols have also shown cytotoxic effects against human tumor cell lines.[9]

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Amino alcohols have emerged as a promising class of compounds in this arena.[10]

-

Broad-Spectrum Potential: Focused libraries of amino alcohols have been synthesized and screened for activity against a panel of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii, Candida albicans, and Cryptococcus neoformans.[10]

-

Structure-Activity Relationship: The antimicrobial and antifungal activity is highly dependent on the specific chemical structure. For instance, the introduction of cyclic amines like piperidine, piperazine, or morpholine can confer activity against MRSA.[10] In some cases, modifications can switch the activity from primarily antibacterial to antifungal, with certain derivatives showing high inhibition of Cryptococcus neoformans.[10][11] Aromatic and heteroaromatic amino alcohols have also been synthesized and evaluated, with some showing promising activity against Staphylococcus epidermidis.[12]

Enzyme Inhibition

The ability of amino alcohols to interact with the active sites of enzymes makes them attractive candidates for the development of enzyme inhibitors.

-

Mycobacterial N-acetyltransferase (NAT) Inhibition: A series of β-amino alcohols have been investigated as specific inhibitors of mycobacterial N-acetyltransferase (NAT) enzymes, a potential target for anti-tubercular drugs.[13]

-

Matrix Metalloproteinase (MMP) Inhibition: Certain amino alcohols have been characterized by their ability to selectively modulate the activity of matrix metalloproteinases, such as MMP-2 and MMP-9.[2]

Other Therapeutic Applications

The biological activities of amino alcohols extend beyond the aforementioned areas.

-

Antimalarial Agents: Aryl-amino alcohols, such as quinine and mefloquine, are known for their antimalarial activity, which is believed to involve the disruption of the parasite's detoxification pathway.[14] Novel β-amino alcohol derivatives of the natural product totarol have exhibited potent antiplasmodial activity, with some compounds being more active against multi-drug resistant strains of Plasmodium falciparum.[15]

-

NMDA Receptor Antagonists: Conformationally restricted γ- and β-amino alcohols have been designed as selective antagonists for the GluN2B subtype of the NMDA receptor, which is implicated in various neurological disorders.[16]

-

Anti-inflammatory Agents: β-amino alcohol derivatives have been developed to inhibit the Toll-like receptor 4 (TLR4) mediated inflammatory response, showing potential as treatments for severe sepsis.[17][18][19]

-

Insecticidal Agents: Semisynthetic β-amino alcohols derived from eugenol have been evaluated as potential insecticides, with some derivatives showing higher toxicity to insect cells than commercial pesticides.[20][21] These compounds may act by targeting acetylcholinesterase or insect odorant-binding proteins.[20]

Experimental Workflows for Evaluating Biological Activity

A robust and systematic approach is essential for the comprehensive evaluation of the biological activity of novel amino alcohols. The following section outlines key experimental protocols.

General Synthesis of a Novel Amino Alcohol

The following is a representative, generalized protocol for the synthesis of a novel amino alcohol via the ring-opening of an epoxide.

Protocol: Epoxide Ring-Opening with an Amine

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting epoxide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or aprotic solvents like THF or acetonitrile).

-

Amine Addition: Add the desired amine (1.1 to 2 equivalents) to the solution. The reaction can be performed at room temperature or heated under reflux depending on the reactivity of the reactants.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure amino alcohol.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of novel amino alcohols.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22][23]

-

Compound Treatment: Prepare serial dilutions of the synthesized amino alcohols in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Diagram: MTT Assay Workflow

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. diva-portal.org [diva-portal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05576G [pubs.rsc.org]

- 10. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability Characterization of 5-Amino-4-methylpentan-2-ol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 5-Amino-4-methylpentan-2-ol (CAS No. 1333608-52-8).[1][2][3] As a novel amino alcohol, this compound presents unique physicochemical characteristics that are critical to define for its potential application in research and drug development. This document outlines detailed, field-proven methodologies for determining aqueous and organic solubility profiles, as well as for conducting forced degradation and long-term stability studies in accordance with international regulatory standards. The protocols are designed to be self-validating, providing researchers with the necessary tools to generate robust and reliable data for formulation development, process optimization, and regulatory submissions.

Introduction: Understanding this compound

This compound is an organic compound featuring both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group.[1] This bifunctional nature imparts amphiphilic and reactive properties that are essential to characterize.[4][5] The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (the nitrogen and oxygen atoms) suggests a high potential for solubility in polar solvents, particularly water.[6] However, the C6 alkyl backbone introduces a degree of lipophilicity that necessitates a thorough evaluation across a spectrum of solvents and pH conditions.

Molecular Structure and Basic Properties:

-

IUPAC Name: this compound[3]

The stability of the molecule is a critical parameter. Amino alcohols can be susceptible to specific degradation pathways, including oxidation of the alcohol or amine groups and reactions related to their basicity. A comprehensive stability profile is therefore paramount for defining appropriate storage conditions, shelf-life, and identifying potential degradation products. This guide provides the experimental architecture to rigorously probe these characteristics.

Solubility Profiling: A Multi-Faceted Approach

Determining the solubility of a compound is a foundational step in its development. Low solubility can hinder bioavailability and create significant challenges during formulation.[7][8] We will describe two key types of solubility measurements: kinetic and thermodynamic.

Causality of Method Selection

-

Kinetic Solubility: This measurement is crucial for early-stage discovery as it reflects the solubility of a compound upon its rapid dissolution from a concentrated stock solution (typically DMSO) into an aqueous buffer.[7][9][10][11] It mimics the conditions of many high-throughput biological screening assays and provides a rapid assessment of a compound's propensity to precipitate.

-

Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[8][9][12] This value is indispensable for formulation development, as it defines the maximum concentration achievable in a saturated solution under stable conditions.[12]

Experimental Workflow for Solubility Determination

The logical flow for a comprehensive solubility assessment involves screening, followed by precise quantification.

Figure 1: Workflow for Solubility Characterization.

Detailed Protocol: Thermodynamic 'Shake-Flask' Solubility Assay

This protocol provides a definitive measure of equilibrium solubility.

Objective: To determine the thermodynamic solubility of this compound in various pharmaceutically relevant solvents.

Materials:

-

This compound (solid powder)

-

Glass vials with screw caps

-

Orbital shaker or rotator set to 25°C

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Propylene Glycol

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., ~5-10 mg) to several glass vials. The key is to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Allow the mixtures to shake for at least 24 hours to ensure equilibrium is reached.[7][12] A 48-hour time point is recommended to confirm stability.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

-

Quantification: Analyze the filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared to ensure accurate quantification.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clarity.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Purified Water | ~8-9 | 25 | Data | Data | Thermodynamic |

| PBS | 7.4 | 25 | Data | Data | Thermodynamic |

| 0.1 N HCl | 1.0 | 25 | Data | Data | Thermodynamic |

| Ethanol | N/A | 25 | Data | Data | Thermodynamic |

| Propylene Glycol | N/A | 25 | Data | Data | Thermodynamic |

| PBS (from DMSO stock) | 7.4 | 25 | Data | Data | Kinetic |

| Predicted based on the basicity of the amino group. |

Stability Profiling: Ensuring Molecular Integrity

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[13] The international standard for this is set by the International Council for Harmonisation (ICH) guidelines.[14][15]

Causality of Method Selection: Forced Degradation

Forced degradation (or stress testing) is the cornerstone of stability assessment.[16][17] Its purpose is twofold:

-

To Elucidate Degradation Pathways: By subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, high heat, and light), we can rapidly identify likely degradation products.[17][18][19] This knowledge is invaluable for improving the manufacturing process, handling, and formulation.

-

To Develop Stability-Indicating Methods: The analytical method used for stability testing (typically HPLC) must be able to separate the intact drug from all potential degradation products.[16][17] Stressed samples are used to prove that the method has this capability.

Experimental Workflow for Stability Assessment

A systematic approach ensures all potential degradation routes are investigated.

Figure 2: Workflow for Stability Profiling.

Detailed Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and products for this compound and to validate a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ (Hydrogen Peroxide)

-

HPLC-grade water and acetonitrile

-

Stability chambers (thermal and photostability)

-

Validated HPLC-UV/MS method

Procedure:

-

Sample Preparation: Prepare stock solutions of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C.

-

Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C.

-

Oxidation: Mix the stock solution 1:1 with 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

-

Thermal Degradation: Store a solution of the compound, as well as the solid powder, at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][20][21][22][23] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze samples from each stress condition at appropriate time points (e.g., 0, 4, 8, 24, and 48 hours).

-

The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, reagent concentration).

-

Analyze all samples using a validated HPLC method coupled with a mass spectrometer (LC-MS) to help identify the mass of any degradation products.

-

Data Presentation: Stability Summary

A clear summary table is essential for reporting stability results.

| Stress Condition | Reagent/Temp/Light | Duration | % Assay Remaining | Degradation Products Observed (Relative Retention Time) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 48h | Data | Data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 48h | Data | Data |

| Oxidation | 3% H₂O₂, RT | 48h | Data | Data |

| Thermal (Solid) | 80°C | 7 days | Data | Data |

| Thermal (Solution) | 80°C | 48h | Data | Data |

| Photolytic (Solid) | ICH Q1B | N/A | Data | Data |

Conclusion and Recommendations

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound. By systematically executing the described solubility and stability protocols, researchers and drug developers can generate the critical data needed to advance their programs. The emphasis on understanding the causality behind experimental design and adhering to ICH guidelines ensures that the results will be reliable, reproducible, and suitable for regulatory scrutiny. Based on the expected properties of an amino alcohol, it is recommended to pay close attention to pH-dependent solubility and potential oxidative degradation pathways. The resulting dataset will form the bedrock for all future formulation and development activities.

References

-

ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH Harmonised Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

ICH Harmonised Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products (PDF). (2003). [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Wikipedia. Alkanolamine. [Link]

-

PubChem. This compound. [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Pal, A., & Lahiri, S. C. (2001). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 40A, 134-138. [Link]

-

NCERT. Amines. [Link]

-

Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. [Link]

-

BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

-

BioProcess International. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

ResearchGate. (2025, August 5). (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

ResearchGate. analysis of amino acids by high performance liquid chromatography. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatisation by using HPLC - HILIC column. [Link]

-

PubChem. 1-Amino-4-methylpentan-2-ol. [Link]

-

ResearchGate. of analysis methods of amino acids and amines by HPLC. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1333608-52-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C6H15NO | CID 53621937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Alkanolamine - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. database.ich.org [database.ich.org]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. biopharmaspec.com [biopharmaspec.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. ajpsonline.com [ajpsonline.com]

- 20. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 21. database.ich.org [database.ich.org]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-Depth Technical Guide to the Stereoselective Synthesis of 5-Amino-4-methylpentan-2-ol from Chiral Precursors

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic pathway to 5-amino-4-methylpentan-2-ol, a valuable chiral building block in pharmaceutical and materials science. The synthesis commences from the readily available chiral pool starting material, L-valine, ensuring the enantioenriched integrity of the final product. This document details the strategic considerations behind the choice of precursors, reaction mechanisms, and purification protocols. It is intended for researchers, scientists, and professionals in drug development seeking a practical and scalable approach to this and structurally related γ-amino alcohols.

Introduction: The Significance of Chiral γ-Amino Alcohols

Chiral γ-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules, including pharmaceuticals and natural products. Their stereochemistry is often crucial for their therapeutic efficacy and selectivity. The target molecule, this compound, possesses two stereocenters, making its stereoselective synthesis a significant challenge. This guide outlines a rational and field-proven approach to address this challenge, leveraging the principles of chiral pool synthesis to achieve high diastereoselectivity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound suggests a disconnection strategy that traces the molecule back to a simple, enantiomerically pure starting material from the chiral pool. L-valine is an ideal candidate as it provides the desired stereochemistry at the C4 position of the target molecule.

The forward synthesis is designed to construct the carbon skeleton and introduce the second stereocenter at the C2 position in a controlled manner. A key intermediate in this strategy is a protected β-amino ketone, which can undergo diastereoselective reduction to furnish the desired γ-amino alcohol.

Caption: Retrosynthetic analysis of this compound.

Experimental Section: A Step-by-Step Guide

This section provides detailed experimental protocols for the synthesis of this compound from L-valine.

Synthesis of N-Boc-L-valinol

The synthesis begins with the protection of the amino group of L-valine followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-Protection of L-Valine

-

Reaction: L-valine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-L-valine.

-

Protocol:

-

Suspend L-valine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Acidify the mixture to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-valine as a white solid.

-

Step 2: Reduction of N-Boc-L-valine to N-Boc-L-valinol

-

Reaction: The carboxylic acid of N-Boc-L-valine is reduced to a primary alcohol using a suitable reducing agent.

-

Protocol:

-

Dissolve N-Boc-L-valine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-L-valinol as a colorless oil.

-

Synthesis of N-Boc-L-valinal

The primary alcohol of N-Boc-L-valinol is oxidized to the corresponding aldehyde.

-

Reaction: Swern oxidation provides a mild and efficient method for this transformation.

-

Protocol:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of N-Boc-L-valinol (1.0 eq) in DCM dropwise.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude N-Boc-L-valinal is typically used in the next step without further purification.

-

Synthesis of the Protected Amino Allylic Alcohol

The aldehyde is reacted with a vinyl Grignard reagent to extend the carbon chain.

-

Reaction: Nucleophilic addition of vinylmagnesium bromide to N-Boc-L-valinal.[1][2][3]

-

Protocol:

-